molecular formula C13H8F3NO3 B3050011 1-Nitro-4-(3-(trifluoromethyl)phenoxy)benzene CAS No. 2303-26-6

1-Nitro-4-(3-(trifluoromethyl)phenoxy)benzene

Cat. No. B3050011
CAS RN: 2303-26-6
M. Wt: 283.2 g/mol
InChI Key: TZKXAWZIUQTCFP-UHFFFAOYSA-N
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Description

1-Nitro-4-(3-(trifluoromethyl)phenoxy)benzene is a chemical compound with the molecular formula C13H8F3NO3 . It is also known by its CAS number 263266-22-4 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of novel fluorinated polyimides via a two-step imidization with diamines and dianhydrides . Another study reported the synthesis of a compound via the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene .


Molecular Structure Analysis

The molecular structure of 1-Nitro-4-(3-(trifluoromethyl)phenoxy)benzene can be represented as a 2D Mol file or a computed 3D SD file . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The electrochemical and spectroelectrochemical investigation of metal-free and metallophthalocyanine containing 4-[3-(4-{[3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups on the peripheral positions have been investigated by CV, SWV and in situ spectroelectrochemistry for understanding of their redox behaviors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Nitro-4-(3-(trifluoromethyl)phenoxy)benzene include its molecular weight, density, boiling point, and melting point . The electrochemical and in situ UV–Vis spectral change of complexes indicated their applicability in the fields of the electrochemical technologies .

Scientific Research Applications

Synthesis and Material Development

  • Polyimide Film Preparation : 1-Nitro-4-(3-(trifluoromethyl)phenoxy)benzene is used in synthesizing 1,3-bis(4-amino-2-trifluoromethyl-phenoxy)benzene, which is a precursor in the preparation of transparent polyimide films. These films demonstrate significant properties for potential applications in various industries (Fu Ju-sun, 2010).

Chemical Transformation Studies

  • Nitration and Hydroxylation : The compound is involved in studies related to the nitration and hydroxylation of benzene, providing insights into chemical processes like transformation intermediates and formation rates in different conditions (D. Vione et al., 2004).

Spectroelectrochemical Properties

  • Phthalocyanine Synthesis : It is used in the synthesis of novel peripherally tetra-substituted phthalocyanines, which have applications in electrochemical technologies due to their electron-transfer properties (Ayşe Aktaş Kamiloğlu et al., 2018).

Resin and Polymer Research

  • Polyetherimide Synthesis : This compound is used in the synthesis of novel fluorine-containing polyetherimide. This research contributes to the development of materials with specific properties, suitable for various applications in industries such as plastics and coatings (Yu Xin-hai, 2010).

Catalytic Processes

  • Benzene Hydroxylation : The compound is studied in the context of catalytic hydroxylation of benzene to phenol, a process crucial in petrochemicals, agrochemicals, and plastics production. This research aids in understanding and improving industrial chemical processes (T. Jiang et al., 2013).

properties

IUPAC Name

1-(4-nitrophenoxy)-3-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)9-2-1-3-12(8-9)20-11-6-4-10(5-7-11)17(18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKXAWZIUQTCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287853
Record name 1-nitro-4-(3-(trifluoromethyl)phenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-4-(3-(trifluoromethyl)phenoxy)benzene

CAS RN

2303-26-6
Record name 1-(4-Nitrophenoxy)-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2303-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 52868
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC52868
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Record name 1-nitro-4-(3-(trifluoromethyl)phenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-chloro-4-nitrobenzene (11 g), 3-(trifluoromethyl)phenol (12 g), and potassium carbonate (21 g) in dimethyl formamide (175 mL) was heated at 120° C. for about 16 hours. The reaction mixture was cooled to room temperature and poured over ice-water. The mixture was filtered and the solid collected was washed with water and dried under vacuum (25 g).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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